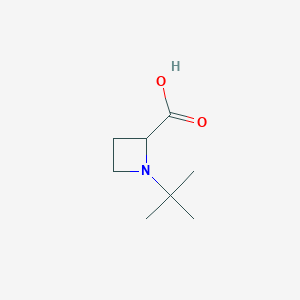

1-Tert-butyl-2-azetidinecarboxylic acid

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, are of significant interest in both organic synthesis and medicinal chemistry. nih.gov Their unique structural and chemical properties, largely dictated by inherent ring strain, make them valuable components in the design of novel molecules. ontosight.airesearchgate.net In medicinal chemistry, the azetidine (B1206935) ring is a recognized structural motif found in a variety of biologically active compounds and approved drugs. lifechemicals.comnih.govchemrxiv.org Its incorporation can lead to improvements in pharmacological properties such as potency, selectivity, and metabolic stability. chemrxiv.org The rigid conformation of the azetidine ring can also impart favorable binding characteristics to a drug molecule. enamine.net

The utility of azetidines extends to their role as synthetic intermediates. rsc.org The strain within the four-membered ring can be harnessed to drive various chemical transformations, allowing for the construction of more complex molecular architectures. rsc.org This reactivity, coupled with their relative stability compared to the more strained three-membered aziridines, makes them versatile and manageable building blocks in multi-step syntheses. researchgate.netrsc.org

Overview of Azetidine Ring Systems and Their Inherent Strain Characteristics

Azetidines are saturated heterocyclic amines consisting of a four-membered ring containing three carbon atoms and one nitrogen atom. ontosight.ai A defining feature of this ring system is its considerable ring strain, estimated to be around 25.2 to 25.4 kcal/mol. researchgate.netrsc.org This strain arises from the deviation of the internal bond angles from the ideal tetrahedral angle of 109.5 degrees. This inherent strain is a key determinant of the chemical reactivity of azetidines. researchgate.netrsc.org

While the ring strain makes azetidines more reactive than their five-membered (pyrrolidine) and six-membered (piperidine) counterparts, they are generally more stable and easier to handle than the highly strained three-membered aziridines. researchgate.netrsc.org This balance of stability and reactivity is a crucial aspect of their utility in chemical synthesis. The puckered conformation of the azetidine ring also plays a role in its chemical behavior and how it influences the geometry of larger molecules into which it is incorporated. rsc.org The presence of the nitrogen atom within the ring also introduces a site of basicity and nucleophilicity, further expanding the range of possible chemical modifications. nih.gov

| Ring System | Number of Atoms | Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3 | ~26.7 - 27.7 |

| Azetidine | 4 | ~25.2 - 25.4 |

| Pyrrolidine (B122466) | 5 | ~5.4 - 5.8 |

| Piperidine | 6 | ~0 |

Role of Azetidinecarboxylic Acids as Non-Natural Amino Acids and Building Blocks

Azetidinecarboxylic acids are a subclass of azetidines that incorporate a carboxylic acid functional group. These compounds are of particular interest as non-natural amino acids. acs.org The parent compound, azetidine-2-carboxylic acid, is a naturally occurring proline analogue found in plants like the lily of the valley and sugar beets. researchgate.netwikipedia.org Its structural similarity to proline allows it to be mistakenly incorporated into proteins, which can lead to toxic effects. wikipedia.orgnih.gov

In the context of medicinal chemistry and peptide science, the deliberate incorporation of azetidinecarboxylic acids and their derivatives into peptides is a strategy to create peptidomimetics with enhanced properties. nih.gov The constrained four-membered ring of the azetidine moiety can induce specific conformational constraints on the peptide backbone, influencing its secondary structure and, consequently, its biological activity and stability. researchgate.net

As building blocks, azetidinecarboxylic acids provide a scaffold for the synthesis of a wide array of more complex molecules. The presence of both the amino and carboxylic acid functionalities, along with the reactive azetidine ring, offers multiple points for chemical modification. chemrxiv.orgnih.gov This versatility has led to their use in the synthesis of novel therapeutic agents and other functional organic molecules.

Contextualization of 1-Tert-butyl-2-azetidinecarboxylic Acid within the Azetidine Family

This compound is a specific derivative of azetidine-2-carboxylic acid where a tert-butyl group is attached to the nitrogen atom. This particular substitution has important implications for its chemical properties and applications. The bulky tert-butyl group serves as a protecting group for the nitrogen atom, preventing unwanted side reactions during chemical synthesis. This protective role is crucial when manipulating other parts of the molecule, particularly the carboxylic acid group.

Furthermore, the presence of the chiral center at the 2-position of the azetidine ring makes this compound a valuable chiral building block. sigmaaldrich.comresearchgate.net Enantiomerically pure forms of this compound can be used to introduce stereochemistry into a target molecule in a controlled manner. The synthesis of both enantiomers of azetidine-2-carboxylic acid and its derivatives has been a subject of significant research, highlighting their importance in asymmetric synthesis. nih.gov The tert-butyl group can often be removed under specific conditions, allowing for further functionalization of the nitrogen atom in the later stages of a synthetic sequence.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,3)9-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBAPZLVXNOENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304753 | |

| Record name | 1-tert-butyl-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-38-6 | |

| Record name | 1-(1,1-Dimethylethyl)-2-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 167182 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18085-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butyl-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Azetidinecarboxylic Acids and Analogues

Cyclization Reactions for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring through the formation of a carbon-nitrogen bond is a common and effective strategy. These methods often involve an intramolecular reaction where a nitrogen-containing nucleophile attacks an electrophilic carbon center to close the four-membered ring.

Intramolecular Alkylation and Nucleophilic Cyclization Strategies

Intramolecular SN2 reactions are a foundational approach for forming the azetidine ring. frontiersin.org In this strategy, a nitrogen atom acts as a nucleophile, attacking a carbon atom that bears a suitable leaving group, such as a halogen or a mesylate, to form the cyclic structure. frontiersin.orgnih.gov This method is a cornerstone for the synthesis of azetidine-2-carboxylic acid and its derivatives.

A notable application of this strategy is in the asymmetric synthesis of both enantiomers of azetidine-2-carboxylic acid. nih.govacs.org This process begins with readily available and inexpensive chemicals and can produce significant quantities of the target enantiomers in five to six steps. nih.govacs.org A key feature of this synthesis is the use of optically active alpha-methylbenzylamine as a chiral auxiliary to control the stereochemistry of the final product. nih.govacs.org The formation of the azetidine ring itself is accomplished through an intramolecular alkylation step, highlighting the practicality of this approach. nih.govacs.org

The versatility of intramolecular cyclization is further demonstrated in the synthesis of N-aryl-2-cyanoazetidines. This multi-step sequence involves:

Copper-catalyzed N-arylation of a β-amino alcohol.

N-cyanomethylation of the resulting secondary aniline.

A one-pot reaction involving mesylation followed by base-induced ring closure. organic-chemistry.org

This method allows for the creation of azetidines with a predictable and adjustable substitution pattern and diastereoselectivity. organic-chemistry.org

Intramolecular Aminolysis of Epoxy Amines

A more recent and highly regioselective method for azetidine synthesis involves the intramolecular aminolysis of epoxy amines. frontiersin.orgnih.gov This approach can be an alternative to traditional methods for constructing an azetidine ring, particularly one with an adjacent carbonyl group that can be used for further functionalization. frontiersin.orgnih.gov

Researchers have developed a novel synthetic route for azetidines using Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govelsevierpure.comdntb.gov.ua This reaction proceeds in high yields and is tolerant of a wide range of functional groups, including those that are acid-sensitive or Lewis basic. nih.govelsevierpure.comdntb.gov.ua The La(OTf)3 catalyst promotes the C3-selective intramolecular aminolysis of the cis-epoxy amine, leading to the formation of the azetidine ring. frontiersin.orgnih.gov Interestingly, the same catalyst induces a different cyclization pathway (anti-Baldwin 5-endo-tet) with trans-3,4-epoxy amines, resulting in 3-hydroxypyrrolidines. frontiersin.orgnih.gov

Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for the observed difference in regioselectivity between the cis- and trans-isomers. frontiersin.orgnih.gov The effects of different substituents on the amino group have been evaluated, showing that the reaction proceeds smoothly with a variety of electron-rich and electron-deficient benzyl (B1604629) groups, as well as bulky tert-butyl and n-butyl amine moieties. nih.gov

| Substrate Amine Moiety | Product | Yield | Regioselectivity |

|---|---|---|---|

| Electron-rich benzyl group | 2ba | High | High |

| Electron-deficient benzyl group | 2ca | High | High |

| n-butyl amine | 2da | High | High |

| tert-butyl amine | 2ea | High | Not specified |

| π-basic allyl group | 2fa | Moderate | Not specified |

Strategies from Beta-Amino Esters

A convenient synthesis for a specific class of beta-amino esters with an azetidine skeleton has been developed, providing access to conformationally restricted beta-amino esters. nih.gov This method is particularly useful for producing N-protected alkyl 3-aminoazetidine-2-carboxylic esters. nih.gov

The key steps in this synthetic approach are:

Reduction of anti-beta,gamma-aziridino-alpha-(N-diphenylmethylidene)amino esters.

Subsequent regioselective intramolecular ring opening of the beta,gamma-aziridine ring. nih.gov

The ring opening occurs through a nucleophilic attack by the alpha-amino function, which leads to the formation of the trans-azetidine product. nih.gov This strategy represents an elegant transformation of an aziridine (B145994) precursor into the corresponding azetidine.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful alternative for constructing the azetidine ring by forming two new bonds in a single step. These methods are particularly valuable for creating highly substituted and functionalized azetidines.

[2+2] Photocycloaddition Reactions (e.g., Aza-Paterno-Büchi Reaction)

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient methods for synthesizing functionalized azetidines. nih.govrsc.orgresearchgate.net This reaction, however, has faced limitations due to challenges such as the competing E/Z isomerization of the imine upon photoexcitation. nih.gov To overcome this, most reported examples utilize cyclic imines to prevent this undesired relaxation pathway. nih.gov

Recent advancements have focused on overcoming the limitations of the traditional aza-Paternò-Büchi reaction. One significant development is the use of visible light in place of UV irradiation. nih.govacs.org A visible-light-mediated intermolecular aza-Paternò-Büchi reaction has been reported that utilizes the unique triplet state reactivity of 2-isoxazoline-3-carboxylates. nih.gov This reaction is facilitated by a commercially available iridium photocatalyst via triplet energy transfer. nih.govrsc.org This approach is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors. nih.gov The resulting azetidine products can be easily deprotected to yield free, unprotected azetidines. nih.gov

Furthermore, a visible-light-enabled intramolecular [2+2] cycloaddition of unactivated alkenes has been developed to access complex tricyclic azetidines with a high degree of saturation. acs.org This method expands the utility of the aza-Paternò-Büchi reaction to more complex molecular architectures that are of interest in medicinal chemistry. acs.org

[3+1] Ring Expansion Approaches

Ring expansion reactions provide another route to azetidines, often starting from smaller, more readily available ring systems. A stereoselective [3+1] ring expansion has been developed for the synthesis of highly substituted methylene (B1212753) azetidines. nih.gov This reaction involves the interaction of a rhodium-bound carbene with a strained bicyclic methylene aziridine. nih.gov

The proposed mechanism proceeds through an ylide-type intermediate. The inherent strain and unique structure of the methylene aziridine promote a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product. nih.gov This method results in methylene azetidines with excellent regio- and stereoselectivity. nih.gov The products of this reaction can be further elaborated to create novel azetidine scaffolds that contain vicinal tertiary-quaternary and even quaternary-quaternary stereocenters. nih.gov

Ring Expansion Strategies from Smaller Heterocycles

The ring expansion of aziridines to azetidines represents a powerful strategy for synthesizing these four-membered heterocycles. Rhodium catalysts, in particular, have proven effective in mediating this transformation. One prominent method involves the rhodium-catalyzed reaction of aziridines with diazo compounds. In this process, a rhodium carbene is generated from the diazo compound, which then reacts with the aziridine.

The mechanism is proposed to proceed through the formation of an aziridinium (B1262131) ylide intermediate. The nitrogen atom of the aziridine attacks the rhodium-carbene, leading to the formation of this ylide. dicp.ac.cn This intermediate can then undergo a organic-chemistry.orgnih.gov-Stevens rearrangement, which results in the expansion of the three-membered ring to a four-membered azetidine ring, with the regeneration of the rhodium catalyst. researchgate.netnih.gov

A notable example is the rhodium(II)-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones as vinyl carbene precursors. dicp.ac.cnbohrium.comresearchgate.net This method facilitates the synthesis of valuable 2-vinyl azetidines. dicp.ac.cnbohrium.comresearchgate.net The reaction is initiated by the decomposition of the N-triftosylhydrazone in the presence of a rhodium catalyst, such as Rh₂(OAc)₄, to form a rhodium carbene. dicp.ac.cn This is followed by the nucleophilic attack of the aziridine nitrogen onto the carbene carbon to form an aziridinium ylide. dicp.ac.cn Subsequent rearrangement leads to the desired 2-alkenyl azetidine products. dicp.ac.cn Computational and experimental studies suggest that this transformation may proceed through a diradical pathway. dicp.ac.cnbohrium.com

| Catalyst | Carbene Source | Aziridine Substrate | Product | Yield (%) | Reference |

| Rh₂(OAc)₄ | Vinyl-N-triftosylhydrazone | N-Benzyl aziridine-1-carboxylate | 2-Alkenyl azetidine | Good to Excellent | bohrium.com |

| Rhodium(II) Complex | Diazoacetylazirines | Azirinyl-substituted diazodicarbonyl compounds | 2-Hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylates | Excellent | acs.org |

Transformation of Other Heterocyclic Structures

The reduction of β-lactams (azetidin-2-ones) is a well-established and convenient method for the synthesis of azetidines. rsc.orgmagtech.com.cn This approach is often referred to as the β-lactam-synthon protocol. rsc.org Various reducing agents can be employed for this transformation, with diisobutylaluminium hydride (DIBAL-H) and chloroalanes being among the most effective for chemoselective reduction. rsc.org

However, the reaction conditions must be carefully controlled, as the presence of Lewis acids and alanes can sometimes lead to the undesired ring opening of the strained four-membered ring. rsc.org This side reaction is more pronounced when the azetidine nucleus is substituted with electron-rich groups, such as a phenyl group. rsc.org

Another pathway for converting azetidine-2-carboxylic acids to β-lactams involves oxidative decarboxylation. acs.org One such method is the oxygenation of the dianion of the carboxylic acid, followed by the decomposition of the resulting α-hydroperoxy carboxylic acid. acs.org

| Starting Material | Reagent(s) | Product | Key Considerations | Reference |

| Azetidin-2-one (β-Lactam) | DIBAL-H, Chloroalanes | Azetidine | Potential for ring-opening with electron-rich substituents. | rsc.org |

| Azetidine-2-carboxylic acid | 1. Formation of dianion2. O₂ | β-Lactam | Oxidative decarboxylation pathway. | acs.org |

The use of phosphoramidates as intermediates provides a pathway for the synthesis of azetidines through intramolecular cyclization. This method typically involves the generation of a phosphoramidate (B1195095) from a suitable precursor, which then undergoes a base-mediated cyclization to form the azetidine ring. The mechanism often involves the deprotonation of the amine by a base, such as lithium hydroxide, to form a lithium amide. nih.gov This is followed by an intramolecular nucleophilic attack on a carbon bearing a leaving group, leading to the formation of the four-membered ring. nih.gov

A highly effective and modular approach to azetidine synthesis involves the strain-release homologation of azabicyclo[1.1.0]butanes. organic-chemistry.orgnih.govbris.ac.ukresearchgate.net These highly strained bicyclic compounds serve as precursors to functionalized azetidines. The methodology often employs the generation of azabicyclo[1.1.0]butyl lithium, a potent nucleophile. organic-chemistry.orgbris.ac.uk

This lithium species can be trapped with various electrophiles, such as boronic esters. organic-chemistry.orgnih.govbris.ac.ukresearchgate.net The resulting boronate complex, upon N-protonation with a mild acid like acetic acid, undergoes a stereospecific 1,2-metalate rearrangement. organic-chemistry.org This rearrangement is driven by the release of ring strain and involves the cleavage of the central C-N bond, ultimately yielding an azetidinyl boronic ester. organic-chemistry.orgbris.ac.uk A significant advantage of this method is its broad substrate scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters. organic-chemistry.orgnih.gov This versatility allows for the synthesis of a diverse array of substituted azetidines. organic-chemistry.org

| Precursor | Key Reagents | Intermediate | Product | Key Feature | Reference |

| Azabicyclo[1.1.0]butane | 1. s-BuLi/TMEDA2. Boronic Ester3. Acetic Acid | Azabicyclo[1.1.0]butyl lithium, Boronate complex | Azetidinyl boronic ester | Strain-release driven, modular, stereospecific. | organic-chemistry.orgbris.ac.uk |

Functional Group Transformations and Derivatization

Once the azetidine ring is formed, further functionalization can be carried out to introduce desired substituents. For azetidine-2-carboxylic acids and their esters, both the carboxylic acid moiety and the ring nitrogen are common sites for derivatization.

The carboxylic acid group can be converted into a variety of other functional groups. For instance, it can be transformed into esters, amides, acyl hydrazides, or hydroxamic acids. thermofisher.com The conversion to an ester is a common strategy to protect the carboxylic acid during subsequent reactions or to modify the compound's properties.

The nitrogen atom of the azetidine ring, particularly after the removal of any protecting groups, is nucleophilic and can be functionalized through various reactions. N-alkylation and N-arylation are common transformations. For example, the N-H of an azetidine can be reacted with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom. bris.ac.uk The homologated azetidinyl boronic esters produced from strain-release homologation can be further functionalized through reactions at the N-H azetidine. nih.govbris.ac.uk

Furthermore, the substituents on the azetidine ring can also be modified. For instance, the boronic ester group in azetidinyl boronic esters can be transformed into other functional groups, adding another layer of synthetic versatility. nih.govbris.ac.uk

Aza-Michael Addition for Substituted Azetidines

The aza-Michael addition, a powerful method for forming carbon-nitrogen bonds, has been effectively utilized in the synthesis of substituted azetidines. mdpi.com This reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. It is a versatile strategy for creating functionalized azetidine derivatives, particularly for preparing novel heterocyclic amino acid derivatives. mdpi.combohrium.com

A common approach begins with the synthesis of a key intermediate, methyl (N-Boc-azetidin-3-ylidene)acetate. This intermediate is typically prepared from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction, catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.combohrium.com The resulting α,β-unsaturated ester serves as an excellent Michael acceptor for various nitrogen-containing heterocycles.

The subsequent aza-Michael addition of NH-heterocycles, such as indazole, to the azetidine-based Michael acceptor leads to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.com This reaction has been shown to proceed with good substrate tolerance and high-to-excellent yields under mild conditions. mdpi.com For instance, the DBU-catalyzed aza-Michael reaction of 1H-indazole with enones has been reported to produce regioselective compounds in yields up to 93%. mdpi.com

Table 1: Examples of NH-Heterocycles Used in Aza-Michael Addition with Azetidine Derivatives

| Nucleophile (NH-Heterocycle) | Product Type | Reference |

|---|---|---|

| 1H-Pyrazole | Functionalized 3-substituted azetidines | mdpi.com |

| 1H-Imidazole | Functionalized 3-substituted azetidines | mdpi.com |

| 1H-1,2,4-Triazole | Functionalized 3-substituted azetidines | mdpi.com |

| 1H-Indazole | Functionalized 3-substituted azetidines | mdpi.com |

This methodology provides a simple and efficient route to new heterocyclic amino acid derivatives containing the azetidine scaffold, which are valuable building blocks in medicinal chemistry. bohrium.com

Wolff Rearrangement-Based Syntheses of 2-Oxoazetidine-3-carboxylic Acid Derivatives

The Wolff rearrangement is a key transformation in an efficient synthetic approach to 2-oxoazetidine-3-carboxylic acid derivatives, which are structurally related to β-lactam antibiotics. beilstein-journals.orgresearchgate.net This method is based on the thermally promoted or microwave-assisted Wolff rearrangement of diazotetramic acids in the presence of various nucleophiles. beilstein-journals.orgresearchgate.net

The process involves the conversion of a diazotetramic acid precursor into a highly reactive ketene (B1206846) intermediate through the rearrangement. beilstein-journals.org This ketene can then be trapped by a range of N-, O-, and S-nucleophiles, allowing for the introduction of diverse substituents into the final product. beilstein-journals.orgresearchgate.net This late-stage diversification is a significant advantage of the methodology. beilstein-journals.org

The reaction has been successfully applied to a variety of nucleophiles, including aromatic and aliphatic amines, alcohols, and thiols, to produce the corresponding amides, esters, and thioesters of 2-oxoazetidine-3-carboxylic acid. beilstein-journals.orgdocumentsdelivered.com A notable feature of this synthesis is its stereoselectivity; the reaction of chiral diazotetramic acids yields exclusively trans-diastereomeric β-lactams. beilstein-journals.orgresearchgate.net

Table 2: Scope of Nucleophiles in the Wolff Rearrangement for 2-Oxoazetidine-3-carboxylic Acid Derivatives

| Nucleophile Class | Example Nucleophile | Product | Reference |

|---|---|---|---|

| N-Nucleophile | p-Anisidine | Amide | beilstein-journals.orgresearchgate.net |

| O-Nucleophile | Benzyl alcohol | Ester | researchgate.net |

This synthetic route provides straightforward access to a structural diversity of medically relevant 2-oxoazetidine-3-carboxylic acid derivatives, including spirocyclic variations. documentsdelivered.combeilstein-archives.org

Suzuki-Miyaura Cross-Coupling for Hybrid Structures

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it has been effectively applied to the synthesis of complex hybrid structures containing an azetidine ring. nih.govnih.gov This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. mdpi.comresearchgate.net

In the context of azetidine chemistry, this reaction is used to diversify and build more complex molecular architectures. researchgate.net For example, a brominated pyrazole-azetidine hybrid can be coupled with various boronic acids to introduce a wide range of substituents, leading to novel heterocyclic amino acid derivatives. researchgate.net

The versatility of the Suzuki-Miyaura reaction allows for the coupling of azetidine-containing fragments with various aryl and heteroaryl systems. Readily synthesized, water-stable Pd(II) complexes of azetidine-based ligands have been developed and shown to be highly active catalysts for the coupling of aryl bromides and even aryl chlorides with arylboronic acids. researchgate.net These catalytic systems can operate under mild conditions and sometimes in aqueous media, enhancing the reaction's applicability. researchgate.netresearchgate.net

Table 3: Application of Suzuki-Miyaura Coupling in Azetidine Synthesis

| Azetidine Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Brominated pyrazole-azetidine hybrid | Aryl boronic acids | Palladium catalyst | Diversified heterocyclic amino acid derivatives | researchgate.net |

| Azetidine-ligated organic halide | Phenylboronic acid | Azetidine-Pd(II) complex | Biaryl structures containing azetidine | researchgate.net |

The application of the Suzuki-Miyaura cross-coupling has significantly expanded the synthetic toolbox for creating complex molecules incorporating the azetidine scaffold, which is of great interest for drug discovery and materials science.

Reactivity and Mechanistic Investigations of Azetidinecarboxylic Acids

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is the primary driver of its reactivity. researchwithrutgers.comrsc.org This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°, leading to angle and torsional strain. The ring strain energy of azetidine is approximately 25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between the highly reactive and less stable aziridines (27.7 kcal/mol) and the relatively unreactive, strain-free five-membered pyrrolidines (5.4 kcal/mol). rsc.orgresearchgate.net This balance of strain-induced reactivity and relative stability allows for facile handling while enabling unique chemical transformations under specific conditions. researchwithrutgers.comrsc.org

Comparative Ring Strain Energies

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3-membered | 27.7 rsc.org |

| Azetidine | 4-membered | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5-membered | 5.4 rsc.org |

| Piperidine | 6-membered | ~0 researchgate.net |

Ring Opening Reactions and Stability Considerations

The release of ring strain is a powerful thermodynamic driving force for many reactions involving the azetidine ring. Various pathways for ring-opening have been investigated, highlighting the compound's susceptibility to cleavage under different conditions.

Azetidines, while relatively stable, can undergo nucleophilic ring-opening reactions, particularly after activation of the ring nitrogen. rsc.org Direct reaction with nucleophiles is generally difficult; therefore, electrophilic activation of the nitrogen atom is required to make the ring susceptible to nucleophilic attack. This is typically achieved by protonation under acidic conditions or by quaternization of the nitrogen to form an azetidinium ion. rsc.orgresearchgate.net

Once the azetidinium ion of 1-tert-butyl-2-azetidinecarboxylic acid is formed, it becomes highly reactive towards nucleophiles. The attack can theoretically occur at either the C2 or C4 position. The regioselectivity of this attack is governed by several factors, including steric hindrance from the substituents and the nature of the nucleophile itself. researchgate.netorganic-chemistry.org In many cases, nucleophilic attack preferentially occurs at the less sterically hindered C4 position. organic-chemistry.org However, studies on related α,α-disubstituted azetidinium ions have shown that attack at the quaternary α-carbon (the C2 position) can be favored. rsc.org The presence of the carboxylate group at C2 in this compound can also influence the regioselectivity by stabilizing intermediates. magtech.com.cn

The stability of the azetidine ring can be compromised under acidic conditions, leading to intramolecular decomposition. nih.govacs.org Research on structurally related N-substituted azetidines has revealed a specific decomposition pathway involving the intramolecular nucleophilic attack of a pendant group on the protonated azetidine ring. nih.govacs.org

For a molecule like this compound, this process would begin with the protonation of the azetidine nitrogen, forming a reactive azetidinium ion. nih.gov While the carboxylic acid group itself is a weak nucleophile, if it were converted to a more nucleophilic derivative (e.g., an amide), it could potentially attack the electrophilic C4 position of the ring. This intramolecular cyclization would result in a ring-opened product. The rate of this decomposition is highly sensitive to pH, with faster degradation observed at lower pH values where the azetidine nitrogen is more likely to be protonated. nih.gov

Another pathway for ring opening is the reductive cleavage of the N–C sigma bond. rsc.org This transformation is distinct from nucleophilic ring-opening as it involves the addition of electrons to break the bond, often mediated by metals or photoredox catalysis. mdpi.comacs.org While this reaction is well-established for highly strained aziridines, its application to the less strained azetidines is more challenging but has been achieved. rsc.org

In the context of this compound, reductive cleavage would likely target one of the two N-C bonds (N–C2 or N–C4). The selectivity of this cleavage would depend on the specific reagents and conditions used. For instance, methods employing transition-metal-free reagents like sodium dispersions have been developed for the selective C–N bond cleavage in azetidinyl amides, demonstrating the feasibility of this approach for related structures. mdpi.com

The stability of the this compound ring is not absolute and is influenced by a combination of electronic and steric factors, as well as external conditions like pH. nih.gov

Electronic Effects : The basicity (pKa) of the azetidine nitrogen is a critical determinant of its stability in acidic environments. nih.gov Electron-withdrawing groups attached to the nitrogen atom decrease its basicity, making it less likely to be protonated and thus more stable against acid-mediated decomposition. The tert-butyl group is an electron-donating group, which would slightly increase the basicity of the nitrogen compared to an N-aryl substituent, potentially making it more susceptible to protonation.

Intramolecular Interactions : The presence of the carboxylic acid group at C2 introduces the possibility of intramolecular reactions. As noted, if a pendant nucleophilic group is present, it can facilitate decomposition pathways. nih.govacs.org Increasing the distance between the azetidine ring and a potential internal nucleophile has been shown to enhance stability. nih.gov

pH : As demonstrated in studies of related compounds, stability is highly pH-dependent. In neutral or basic conditions, the ring is generally stable. However, at low pH, protonation of the nitrogen activates the ring for decomposition. nih.gov

Factors Affecting Stability of N-Aryl Azetidines in Acidic Conditions (pH 1.8)

| Compound Feature | Example Modification | Observed Half-Life (T1/2) | Reason for Stability Change |

|---|---|---|---|

| N-Aryl Group Basicity | N-phenyl vs. N-pyridyl | N-pyridyl analogues are more stable | The more basic pyridyl nitrogen is protonated first, which significantly lowers the pKa of the azetidine nitrogen, preventing its protonation and subsequent ring-opening. nih.gov |

| Ring Size | Azetidine vs. Pyrrolidine | Pyrrolidine analogue is stable | The five-membered pyrrolidine ring lacks the significant ring strain that drives the decomposition of the azetidine ring. nih.govacs.org |

| Linker Length to Nucleophile | One vs. two or three methylenes | Longer linkers lead to longer T1/2 | Increased distance makes the intramolecular nucleophilic attack less favorable. nih.gov |

Data adapted from studies on N-aryl azetidines with pendant amide groups. nih.gov

Functionalization and Derivatization Reactivity

Beyond reactions that open the ring, this compound possesses functional groups that allow for derivatization while keeping the core azetidine structure intact. The primary sites for such modifications are the carboxylic acid group and, under certain conditions, the nitrogen atom.

The carboxylic acid moiety is a versatile handle for a wide range of chemical transformations. Standard organic chemistry reactions can be employed to create a variety of derivatives:

Esterification : Reaction with alcohols under acidic conditions or using coupling agents can yield the corresponding esters.

Amide Coupling : Treatment with amines in the presence of peptide coupling reagents (e.g., DCC, EDC) can form a diverse library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol (1-tert-butyl-azetidin-2-yl)methanol using reducing agents like lithium aluminum hydride.

Functionalization at the nitrogen atom is more challenging due to the presence of the robust tert-butyl group. Cleavage of an N-tert-butyl group typically requires harsh acidic conditions which could also promote ring-opening. However, in synthetic routes targeting analogs, alternative N-protecting groups that are more easily removed (e.g., Boc, Cbz) or modified could be used. If the N-tert-butyl group were to be replaced, the secondary amine could undergo various reactions such as N-alkylation, N-acylation, or reductive amination to install different substituents. acs.org

Examples of Potential Derivatization Reactions

| Reaction Site | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | R-NH2, EDC, HOBt | N-Substituted Amide |

| Carboxylic Acid | Esterification | R-OH, H+ | Ester |

| Carboxylic Acid | Reduction | LiAlH4 | Primary Alcohol |

| Nitrogen (hypothetical, requires N-dealkylation) | Reductive Amination | R-CHO, NaBH(OAc)3 | N-Alkyl Azetidine acs.org |

| Nitrogen (hypothetical, requires N-dealkylation) | N-Arylation | Ar-X, Pd catalyst | N-Aryl Azetidine acs.org |

Regioselective Functionalization

The regioselective functionalization of the azetidine ring, particularly at the C3 and C4 positions, is a key strategy for introducing molecular diversity. In the context of this compound and its derivatives, stereocontrol is a significant challenge. Research has demonstrated that the N-protecting group plays a crucial role in directing the stereochemical outcome of these functionalization reactions.

One notable approach involves the α-lithiation of N-protected 3-arylated azetidines, followed by trapping with an electrophile. This method allows for the introduction of substituents at the C2 position with varying degrees of diastereoselectivity. uni-muenchen.de The choice of the N-protecting group, such as N-tPiv (pivaloyl) or N-Botc (tert-butoxycarbonothioyl), influences the cis/trans ratio of the resulting products. uni-muenchen.de For instance, metal-catalyzed asymmetric reduction has been employed for the diastereoselective synthesis of novel α-amino acids derived from functionalized 2-azetidinecarboxylic acid, preferentially yielding cis-isomers. uni-muenchen.de

The following table summarizes the diastereoselective α-functionalization of N-protected 3-phenylazetidines, demonstrating the influence of the N-protecting group and the electrophile on the product distribution. uni-muenchen.de

Table 1: Diastereoselective α-Functionalization of N-Protected 3-Phenylazetidines

| N-Protecting Group | Electrophile | Product (cis:trans ratio) |

|---|---|---|

| N-tPiv | D₂O | 2-Deuterio-3-phenylazetidine (82:18) |

| N-Botc | D₂O | 2-Deuterio-3-phenylazetidine (59:41) |

| N-tPiv | TMSCl | 2-Trimethylsilyl-3-phenylazetidine (85:15) |

C–H Activation and Coupling Reactions

Direct C–H activation represents a powerful and efficient strategy for the functionalization of azetidine rings, minimizing the need for pre-functionalized substrates. In the case of N-protected azetidine-2-carboxylic acids, a modular, stereocontrolled Cβ–H/Cα–C activation sequence has been developed. nih.gov This methodology allows for the vicinal difunctionalization of the azetidine core.

The process initiates with a palladium-catalyzed, ligand-enabled C–H arylation at the C3 position of an N-protected azetidine-2-carboxylic acid amide. nih.gov This is followed by a decarboxylative cross-coupling (dCC) at the C2 position, which installs a second point of diversity. This sequential approach provides access to a wide range of enantiopure trans-1,2-difunctionalized azetidines. nih.gov

The versatility of this method is demonstrated by the variety of coupling partners that can be employed in the decarboxylative coupling step, including Suzuki, Negishi, and Giese type reactions. nih.gov This enables the introduction of aryl, heteroaryl, cycloalkyl, and alkenyl functionalities at the C2 position, starting from a common C3-arylated intermediate. nih.gov

The table below illustrates the scope of this Cβ–H/Cα–C activation and coupling strategy on an N-protected azetidine-2-carboxylic acid core. nih.gov

Table 2: Diversification of C3-Arylated Azetidine-2-carboxylic Acid Derivatives via Decarboxylative Cross-Coupling

| C3-Arylated Intermediate | Coupling Reaction | C2-Substituent | Product |

|---|---|---|---|

| 3-(p-tolyl)azetidine | Suzuki Coupling | Phenyl | 2-Phenyl-3-(p-tolyl)azetidine |

| 3-(p-tolyl)azetidine | Suzuki Coupling | 4-Fluorophenyl | 2-(4-Fluorophenyl)-3-(p-tolyl)azetidine |

| 3-(p-tolyl)azetidine | Negishi Coupling | Cyclohexyl | 2-Cyclohexyl-3-(p-tolyl)azetidine |

Diversification of Azetidine Scaffolds

The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for the development of novel molecular architectures, particularly spirocyclic compounds. nih.govnih.gov These structures are of increasing interest in medicinal chemistry due to their conformational rigidity and novel chemical space occupancy. researchgate.net

One strategy for the synthesis of spirocyclic azetidines involves a two-step sequence starting from common cyclic carboxylic acids. This involves the formation of an azetidinone, followed by its reduction to the corresponding azetidine. nih.gov This approach has been successfully applied to generate multifunctional spirocyclic amino acids. nih.gov

A more recent development utilizes the strain-release properties of azabicyclo[1.1.0]butane (ABB) fragments to drive spirocyclization. nih.gov In this method, novel ABB-ketone precursors undergo an electrophile-induced spirocyclization-desilylation reaction to produce a library of new spiro-azetidines with varying ring sizes and substituents. nih.gov The resulting spirocyclic compounds retain ketone and protected-amine functionalities, allowing for further synthetic elaboration. nih.gov

The following table provides examples of spirocyclic azetidines synthesized via the strain-release driven spirocyclization of ABB-ketones. nih.gov

Table 3: Synthesis of Spiro-Azetidines via Strain-Release Spirocyclization

| ABB-Ketone Precursor | Electrophile | Spirocyclic Azetidine Product |

|---|---|---|

| Silyl-protected alcohol derivative | Trifluoroacetic Anhydride | Oxa-azaspiro[3.4]octane |

| Silyl-protected alcohol derivative | Trifluoroacetic Anhydride | Oxa-azaspiro[3.5]nonane |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-tPiv-3-phenylazetidine |

| N-Botc-3-phenylazetidine |

| 2-Deuterio-3-phenylazetidine |

| 2-Trimethylsilyl-3-phenylazetidine |

| 3-(p-tolyl)azetidine |

| 2-Phenyl-3-(p-tolyl)azetidine |

| 2-(4-Fluorophenyl)-3-(p-tolyl)azetidine |

| 2-Cyclohexyl-3-(p-tolyl)azetidine |

| 2-(2-carboxyethyl)-3-(p-tolyl)azetidine |

| Oxa-azaspiro[3.4]octane |

| Oxa-azaspiro[3.5]nonane |

Conformational Analysis of Azetidinecarboxylic Acids and Peptidomimetics

Computational Studies of Conformational Preferences

Computational analysis provides critical insights into the intrinsic conformational preferences of azetidine-2-carboxylic acid residues, revealing how the smaller ring size, compared to proline, dictates its structural behavior.

When incorporated into a peptide chain, the Aze residue imparts greater flexibility compared to a corresponding proline residue. nih.govnih.gov This increased flexibility is a consequence of a decrease in repulsive noncovalent interactions between the atoms of the smaller azetidine (B1206935) ring and neighboring residues. nih.gov This leads to an entropic effect that can reduce the stability of ordered polypeptide structures, such as helices, relative to a disordered coil. nih.gov

Ab initio and density functional theory studies comparing Aze and proline dipeptides show that as solvent polarity increases, the polyproline II-like conformation becomes more populated for both residues. nih.gov However, a key difference lies in their influence on reverse turns. While proline is well-known for inducing β-turns in a peptide backbone, the four-membered ring of Aze residues preferentially forces the peptide to adopt γ-turn conformations. acs.orgnih.gov

Table 1: Comparative Conformational Properties of Azetidine-2-carboxylic Acid (Aze) and Proline (Pro) Residues

| Property | Azetidine-2-carboxylic Acid (Aze) | Proline (Pro) |

|---|---|---|

| Ring Size | 4-membered | 5-membered |

| Flexibility in Peptides | More flexible than Pro-containing peptides nih.gov | Less flexible |

| Ring Pucker | Less puckered, can adopt various puckered states nih.gov | More defined puckering (endo/exo) |

| Preferred Turn Type | γ-turn acs.orgnih.gov | β-turn acs.orgnih.gov |

| Collagen Helix Stability | Destabilizing effect nih.govnih.gov | Stabilizing effect |

Influence of Azetidine-2-carboxylic Acid Residues on Polypeptide Conformation

Collagen's characteristic triple helix structure relies heavily on the presence of proline and hydroxyproline (B1673980) residues. researchgate.netraineslab.com The incorporation of Aze in place of proline has a generally destabilizing effect on the collagen triple helix. nih.govnih.govcaymanchem.com Conformational energy computations show that the near-extended conformation required for a collagen-like structure is energetically less favorable for an Aze residue than for a proline residue. nih.gov

Studies on poly(tripeptide)s mimicking collagen's (Gly-X-Y) repeating sequence reveal the position-specific impact of Aze substitution:

Poly(Gly-Aze-Pro): Regular substitution of Aze in the X position is not compatible with the collagen structure, leading to low-energy triple helices that are very different from the standard collagen conformation. nih.gov

Interestingly, low-level, localized substitution of a single Aze residue in the Y position of a collagen model can introduce low-energy local deformations, making the triple helix more flexible. nih.gov However, this increased flexibility does not occur when Aze is substituted in the X position. nih.gov Ultimately, a high level of Aze substitution is required to produce the significant biological effects observed in collagen when Aze is misincorporated. nih.govportlandpress.com

The presence of an alkyl group on the azetidine ring can significantly enhance this turn-inducing capability. acs.orgnih.gov In studies of model tetrapeptides, the conformational constraints introduced by the azetidine ring were shown to be an effective way to stabilize these γ-turn-like conformations. acs.orgnih.gov Furthermore, investigations into tetrapeptides containing alternating Aze and Pro residues have shown that the introduction of the azetidine ring can perturb the typical secondary structure observed in proline-rich sequences, leading to unique conformations such as an all-cis peptide bond conformation compatible with a left-handed helix. nih.gov

The unique ability of azetidine-2-carboxylic acid and its derivatives to induce specific secondary structures makes them valuable tools in peptidomimetic design. prismbiolab.com By constraining the side chain dihedral angles, these residues can limit the number of low-energy conformations available to a peptide, potentially leading to more potent and selective ligands for biological targets. researchgate.net

The use of 2-alkyl-Aze residues provides a versatile method for defining the role of γ-turn structures within the bioactive conformation of a peptide. acs.orgnih.gov This offers a distinct alternative to proline derivatives for designing specific molecular shapes. acs.orgnih.gov The 3-aminoazetidine (3-AAz) subunit has also been introduced as a turn-inducing element, facilitating the efficient synthesis of small cyclic peptides, which are increasingly important structures in drug development. researchgate.netnih.gov The conformational restriction provided by the azetidine ring is therefore a key strategy for transforming flexible peptides into more stable and potent peptidomimetics. prismbiolab.com

Advanced Applications of Azetidinecarboxylic Acids in Chemical and Biological Research

Medicinal Chemistry and Drug Discovery

The unique structural properties of the azetidine (B1206935) ring, characterized by its high ring strain and conformational rigidity, have made it a valuable scaffold in medicinal chemistry. This four-membered saturated heterocycle provides a stable and predictable three-dimensional geometry that chemists can exploit to enhance the pharmacological properties of bioactive molecules.

Azetidine-Containing Scaffolds as Privileged Motifs

The stability and defined geometry of the azetidine ring make it an attractive component for creating diverse molecular frameworks. nih.gov It has been successfully incorporated into a wide range of biologically active compounds, demonstrating its role as a "privileged" scaffold—a molecular framework that is capable of binding to multiple biological targets. For instance, spirocyclic azetidines have been shown to be effective in mitigating early drug clearance because they are poorly recognized by degradation enzymes compared to analogous structures like pyrrolidines.

Rational Design of Bioactive Azetidine Derivatives

The rigid azetidine core serves as an excellent foundation for the rational design of new therapeutic agents. Its predictable geometry allows medicinal chemists to design molecules with specific spatial orientations of functional groups, facilitating targeted interactions with enzymes or receptors. This approach has been widely applied in structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic profiles of lead compounds.

The design of novel drug candidates often leverages the azetidine ring's ability to undergo various chemical transformations, making it a versatile intermediate for synthesizing more complex molecules. nih.gov For example, a combination of an azetidine ring with a quinolone nucleus has produced compounds with superior antibacterial activity against certain resistant strains compared to clinically used fluoroquinolones. Furthermore, the development of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase Theta (Polθ) highlights the potential of using this scaffold as a bio-isostere for other cyclic structures, such as pyrrolidin-3-ol, in a structure-based drug design approach.

Enzyme Inhibition and Modulation Studies (e.g., Thrombin, PLA2, SCD)

Derivatives of azetidinecarboxylic acids have been investigated as inhibitors of several key enzymes implicated in human diseases.

Thrombin: A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were prepared and evaluated as inhibitors of the serine protease thrombin. Research found that a substituent at the C-4 position of the β-lactam ring was crucial for effective inhibitory properties. nih.gov Specifically, polar C-4 substituents tended to enhance the selectivity of inhibition for thrombin over the related enzyme plasmin. nih.gov The stereochemistry was also important, with a trans relationship between the C-3 and C-4 substituents proving superior to a cis arrangement. nih.gov While initial studies noted that reducing a pyrrolidine (B122466) core to an azetidine ring in one class of inhibitors resulted in reduced thrombin inhibitory activity, subsequent optimization of the azetidine scaffold has led to the development of potent thrombin inhibitors. nih.gov

Phospholipase A2 (PLA2): Phospholipase A2 enzymes are involved in inflammatory processes through the hydrolysis of membrane phospholipids. nih.gov While various synthetic inhibitors of PLA2 have been developed, including those based on indole (B1671886) and pyrrolidine scaffolds, specific research focusing on 1-tert-butyl-2-azetidinecarboxylic acid derivatives as PLA2 inhibitors is not extensively documented in publicly available literature. nih.gov The development of PLA2 inhibitors remains an active area of research for potential anti-inflammatory agents.

Stearoyl-CoA Desaturase (SCD): Azetidine derivatives have been identified as selective inhibitors of stearoyl-coenzyme A delta-9 desaturase (SCD1), an enzyme involved in lipid metabolism. Researchers at Merck developed azetidine-containing pyridazine (B1198779) carboxamide SCD1 inhibitors. Structure-activity relationship studies on these compounds revealed that for a phenyl group attached to the core, electron-donating substituents like methoxy (B1213986) or alkyl groups resulted in better activity than electron-withdrawing groups such as a carboxylic acid.

Table 1: Azetidine Derivatives in Enzyme Inhibition

| Target Enzyme | Azetidine Derivative Class | Key Research Findings | Reference |

|---|---|---|---|

| Thrombin | 3-(3-guanidinopropyl)-azetidin-2-ones | A C-4 substituent is essential for good inhibitory activity. Polar C-4 substituents enhance selectivity for thrombin over plasmin. A trans relationship between C-3 and C-4 substituents is superior to cis. | nih.gov |

| Stearoyl-CoA Desaturase (SCD1) | Pyridazine carboxamides | Electron-donating groups (e.g., methoxy, alkyl) on an attached phenyl ring improve inhibitory activity compared to electron-withdrawing groups. |

Receptor Ligand and Modulator Development

The conformationally constrained nature of the azetidine ring makes it a suitable scaffold for designing ligands that target specific receptor subtypes or transporter proteins. L-azetidine-2-carboxylic acid, the parent compound of the azetidine amino acid family, is known to be a proline receptor antagonist.

This foundational activity has spurred investigations into more complex azetidine derivatives as modulators of the central nervous system. For instance, azetidine derivatives have been synthesized and evaluated as GABA uptake inhibitors. In these studies, azetidin-2-ylacetic acid derivatives featuring lipophilic moieties like 4,4-diphenylbutenyl were found to be the most potent inhibitors of the GAT-1 transporter. This demonstrates the utility of the azetidine scaffold in creating analogues of neurotransmitters (like GABA) or other endogenous ligands to modulate the activity of their respective transporters and receptors.

Peptidomimetic Engineering and Protein Design

The incorporation of non-natural amino acids is a powerful strategy in peptide and protein engineering to create molecules with enhanced stability, novel structures, and tailored biological functions. Azetidine-based amino acids are particularly effective in this regard.

Incorporation of Azetidine-Based Non-Natural Amino Acids into Peptides

Azetidine-2-carboxylic acid (Aze) and its derivatives are valuable building blocks for creating peptidomimetics—molecules that mimic the structure and function of natural peptides. When incorporated into a peptide chain, the four-membered ring of an Aze residue introduces significant conformational constraints. This rigidity can induce substantial changes in the peptide's secondary structure.

Research has shown that Aze residues are effective at stabilizing γ-turn-like conformations in short peptides. This is in contrast to the five-membered ring of proline, which tends to induce β-turns. The ability to force a peptide into a specific turn conformation is a valuable tool for defining the bioactive conformation of a peptide. Furthermore, the introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. In one study, incorporating a 3-AAz unit into a cyclohexapeptide improved its stability against proteases compared to the version without the azetidine ring.

Table 2: Peptidomimetic Applications of Azetidine-Based Amino Acids

| Azetidine-Based Amino Acid | Application | Observed Structural Effect | Resulting Property | Reference |

|---|---|---|---|---|

| Azetidine-2-carboxylic acid (Aze) | Incorporation into model tetrapeptides | Preferentially induces γ-turn conformations | Provides an alternative to Proline for turn induction | |

| 3-Aminoazetidine (3-AAz) | Incorporation into linear peptide precursors for cyclization | Acts as a turn-inducing element | Improves efficiency of macrocyclization; enhances stability towards proteases in the final cyclic peptide |

Design of Conformationally Restricted Peptide Analogues

The incorporation of non-natural amino acids like this compound into peptide chains is a powerful strategy for creating analogues with constrained conformations. This rigidity can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity compared to their natural counterparts.

The four-membered ring of the azetidine moiety significantly restricts the phi (φ) and psi (ψ) torsional angles of the peptide backbone. This contrasts with the more flexible five-membered ring of proline, a natural amino acid that also induces turns in peptide structures. nih.gov The substitution of proline with azetidine-2-carboxylic acid derivatives can perturb the secondary structure of peptides, leading to unique conformational arrangements. nih.gov

Research has shown that the presence of 2-azetidinylcarboxylic acids can induce γ-turns within peptide chains. chemrxiv.org The tert-butyl group at the nitrogen atom of this compound further influences the local conformation, providing a bulky substituent that can sterically guide the folding of the peptide. This controlled introduction of conformational constraints is crucial in the rational design of peptidomimetics that can mimic or block the biological functions of natural peptides.

| Property | Description |

| Compound | This compound |

| Key Structural Feature | Four-membered azetidine ring with a tert-butyl group on the nitrogen. |

| Impact on Peptide Structure | Induces conformational restriction, influencing backbone torsional angles. |

| Resulting Secondary Structure | Can promote the formation of γ-turns. |

| Application | Design of peptidomimetics with enhanced stability and receptor selectivity. |

Application in Macrocyclization of Peptidomimetics

Macrocyclization is a widely employed technique in drug discovery to transform linear peptides into cyclic structures. This process often enhances the therapeutic potential of peptides by improving their stability against enzymatic degradation, increasing their bioavailability, and locking them into a bioactive conformation. This compound can play a pivotal role in this process.

The constrained nature of the azetidine ring can serve as a "turn-inducing" element, pre-organizing the linear peptide precursor into a conformation that is favorable for cyclization. This can facilitate the ring-closing reaction, potentially leading to higher yields and improved stereoselectivity of the desired macrocycle.

Catalysis and Chiral Auxiliary Applications

Beyond its role in peptide chemistry, the chiral nature of this compound and its derivatives makes them valuable in the field of asymmetric catalysis.

Azetidine Derivatives as Chiral Ligands in Asymmetric Synthesis

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Derivatives of this compound can be utilized as chiral ligands for various transition metal-catalyzed reactions. The nitrogen and oxygen atoms of the amino acid can coordinate with a metal center, creating a chiral environment that can control the stereochemical outcome of a reaction.

The rigid four-membered ring of the azetidine scaffold provides a well-defined steric and electronic environment around the metal center. This rigidity is often a desirable feature in a chiral ligand, as it can lead to higher enantioselectivities. The tert-butyl group can provide steric bulk that can further enhance the stereochemical control of the catalytic process.

While specific examples of this compound itself as a ligand are not extensively documented in the provided context, the broader class of chiral amino acid-derived ligands is well-established in asymmetric synthesis. mdpi.com The structural features of this compound make it a promising candidate for the development of novel chiral ligands for a range of asymmetric transformations, including hydrogenations, C-H functionalizations, and carbon-carbon bond-forming reactions. mdpi.com

| Application | Role of this compound Derivative | Potential Advantages |

| Asymmetric Catalysis | Chiral Ligand | - Rigid scaffold for well-defined chiral environment. - Nitrogen and oxygen atoms for metal coordination. - Tert-butyl group for steric influence. |

| Desired Outcome | High enantioselectivity in chemical transformations. |

Computational Chemistry Approaches in Azetidine Research

Guiding Reaction Discovery and Optimization

Computational modeling serves as a powerful predictive tool in the synthesis of azetidines, enabling researchers to move beyond traditional trial-and-error methodologies. mit.edu By simulating potential reaction pathways and evaluating the electronic properties of substrates, chemists can prescreen compounds and identify promising candidates for successful synthesis. mit.edubioquicknews.com

A notable application of this approach was demonstrated by researchers at MIT and the University of Michigan in the photocatalytic synthesis of azetidines. mit.edu They developed computational models to predict which combinations of alkenes and oximes would successfully react to form the desired four-membered nitrogen-containing rings. mit.edu These models were based on calculations of frontier orbital energies, which are critical in determining the feasibility of photocatalytic reactions. mit.edu The predictions from these models were largely accurate when tested experimentally, showcasing the power of computational prescreening. Of 27 computationally studied combinations, 18 were tested in the lab, confirming the model's predictive accuracy and revealing a wider range of suitable substrates than previously thought. mit.edu

Density Functional Theory (DFT) calculations are also instrumental in optimizing reaction conditions and understanding regioselectivity. In the copper-catalyzed photoinduced cyclization of ynamides to form azetidines, DFT studies were undertaken to understand the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. nih.gov The calculations revealed that the 4-exo-dig pathway is kinetically favored, providing a theoretical basis for the reaction's high regioselectivity and guiding the optimization of the process. nih.gov

Table 1: Computationally-Guided Prediction of Azetidine (B1206935) Synthesis This table illustrates how computational models can predict the outcome of photocatalytic reactions between different alkenes and oximes to form azetidines, as demonstrated by the Kulik and Schindler groups.

| Alkene Substrate | Oxime Substrate | Predicted Outcome | Experimental Result |

|---|---|---|---|

| Styrene | Acetophenone Oxime | High Yield | Accurate |

| 4-Methylstyrene | Benzophenone Oxime | High Yield | Accurate |

| 1,1-Diphenylethylene | Acetone Oxime | Low/No Yield | Accurate |

| Indene | Cyclohexanone Oxime | High Yield | Accurate |

| Anethole | 4-Chloroacetophenone Oxime | High Yield | Accurate |

| α-Methylstyrene | Propiophenone Oxime | Low/No Yield | Accurate |

Elucidation of Reaction Mechanisms (e.g., Diradical Pathways)

Understanding the precise step-by-step process of a chemical reaction is fundamental to its control and application. Computational chemistry provides a window into these intricate mechanisms, particularly for complex, multi-step reactions like those used to synthesize azetidines.

Many photochemical reactions for azetidine synthesis, such as the aza Paternò-Büchi reaction, are proposed to proceed through short-lived, high-energy intermediates. researchgate.netnih.gov Computational studies have been crucial in supporting the involvement of diradical pathways in these transformations. researchgate.net For instance, combined experimental and computational investigations into the formation of azetidines via [2+2] cycloadditions suggest that the reaction proceeds through a triplet-state diradical intermediate. researchgate.net These theoretical models can map the potential energy surface of the reaction, identifying transition states and intermediates that are often impossible to observe directly through experimental means.

In the visible-light-mediated synthesis of azetidines, mechanistic studies indicated that a triplet energy transfer from an Iridium(III) photocatalyst activates the precursor. rsc.org DFT calculations have also been used to explore the feasibility of different mechanistic pathways in copper-catalyzed radical cyclizations. By computing the free energy profiles for various routes, such as the 4-exo-dig versus the 5-endo-dig cyclization of ynamides, researchers can determine the most likely reaction mechanism. nih.gov These calculations demonstrated that the 4-exo-dig process is kinetically favored, explaining the observed product selectivity. nih.gov

Table 2: Computed Energy Barriers for Competing Reaction Pathways This table shows representative data from DFT calculations comparing the kinetic favorability of different cyclization pathways in azetidine synthesis.

| Reaction Pathway | Intermediate Type | Computed Free Energy Barrier (kcal/mol) | Mechanistic Implication |

|---|---|---|---|

| 4-exo-dig Cyclization | Radical | ~12.5 | Kinetically Favored |

| 5-endo-dig Cyclization | Radical | ~18.2 | Kinetically Disfavored |

| [2+2] Stepwise Cycloaddition | Diradical | ~9.8 | Low barrier supports pathway |

| [2+2] Concerted Cycloaddition | Pericyclic | ~25.0 | High barrier, unlikely pathway |

Prediction of Chemical Reactivity and Selectivity

The ability to predict how a molecule like 1-tert-butyl-2-azetidinecarboxylic acid will behave in a chemical reaction is a key goal of computational chemistry. mdpi.comarxiv.org By calculating a variety of molecular descriptors, theoretical models can forecast both the reactivity of a substrate and the selectivity of a transformation.

Selectivity—whether a reaction yields one product over another (regio- or stereoselectivity)—is also amenable to computational prediction. In the functionalization of the azetidine ring, the interplay of structural factors, such as substituents on the nitrogen and carbon atoms, and coordination effects deeply influences the reactivity of metallated intermediates. nih.gov Computational methods can model these subtle interactions to predict the most likely site of functionalization, paving the way for a planned, site-selective synthesis. nih.gov DFT calculations have been pivotal in rationalizing the high regioselectivity observed in radical cyclization reactions that produce azetidines, confirming that one pathway is significantly more favorable than potential side reactions. nih.gov

Conformational Landscape Mapping and Stability Predictions

The three-dimensional shape, or conformation, of a molecule like this compound is critical to its properties and biological activity. The azetidine ring itself has a puckered conformation, and the orientation of its substituents can vary. Computational methods are exceptionally well-suited to exploring the full range of possible conformations and determining their relative stabilities.

Using techniques like DFT, researchers can systematically map the conformational landscape of a molecule. mdpi.com This involves calculating the energy of various spatial arrangements (conformers) to identify the most stable, lowest-energy states. For example, computational studies on azapeptides have shown how different DFT functionals (e.g., B3LYP versus B3LYP-D3, which accounts for dispersion forces) and the inclusion of solvent models can alter the predicted lowest energy conformation. mdpi.com Such analyses reveal the subtle interplay of forces, like intramolecular hydrogen bonds, that dictate molecular shape. mdpi.com

These computational approaches are also used to determine the stability of reaction products and intermediates. In the enzymatic synthesis of azetidine-2-carboxylic acid (AZE), quantum mechanical calculations showed that the enzyme, AzeJ, stabilizes the substrate, transition state, and the strained azetidine ring product. nih.gov The calculations revealed that the energies of the reactant and product states were nearly balanced, with only a marginal difference of about 1 kcal/mol, providing insight into the catalytic efficiency. nih.gov Such stability predictions are crucial for understanding both chemical and biological processes involving azetidine derivatives.

Table 3: Predicted Relative Stabilities of Azetidine Conformers This table presents hypothetical data illustrating how DFT calculations can be used to determine the relative energies of different conformers of a substituted azetidine like this compound.

| Conformer | Dihedral Angle (C-N-Cα-C=O) | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) | Predicted Population (%) (Aqueous) |

|---|---|---|---|---|

| A (Axial COOH) | -75° | 0.00 | 0.00 | 65.1 |

| B (Equatorial COOH) | +178° | +0.55 | +0.38 | 34.9 |

| C (Twist-Envelope) | +30° | +2.10 | +1.95 | <0.1 |

| D (Planar Transition State) | 0° | +5.80 | +5.50 | <0.1 |

Future Research Directions for 1 Tert Butyl 2 Azetidinecarboxylic Acid and Azetidine Systems

Development of Novel and Efficient Stereoselective Synthetic Pathways

While methods for synthesizing azetidine (B1206935) cores exist, a primary future objective is the development of more efficient, scalable, and highly stereoselective pathways specifically tailored for 2-carboxylic acid derivatives like the N-tert-butyl variant. Current strategies often rely on intramolecular cyclization of γ-functionalized amino acids, reduction of β-lactams, or various cycloaddition reactions. nih.govjddhs.com However, these methods can face challenges related to substrate scope, scalability, and precise control over multiple stereocenters.

Future research should focus on several key areas:

Asymmetric Catalysis: The development of novel chiral catalysts (metal-based or organocatalytic) for enantioselective and diastereoselective azetidine ring formation is paramount. mit.edu For instance, adapting copper-catalyzed asymmetric boryl allylation of azetines could provide a powerful route to chiral 2,3-disubstituted azetidines that can be further elaborated. researchgate.netfrontiersin.org

C-H Functionalization: Direct, stereocontrolled C-H activation and functionalization of pre-formed azetidine rings represents a highly atom-economical approach. nih.govnih.gov Developing methods to selectively functionalize the C3 and C4 positions of the 1-tert-butyl-2-azetidinecarboxylic acid scaffold would rapidly generate libraries of diverse analogues.

Photochemical and Electrocatalytic Methods: Exploring visible-light-mediated cycloadditions, such as the aza Paternò–Büchi reaction, offers a mild and efficient alternative to traditional thermal methods for constructing the azetidine ring. nih.gov Similarly, electrocatalytic approaches could provide novel pathways for intramolecular cyclizations. acs.org

Flow Chemistry: Adapting synthetic routes to continuous flow processes can improve safety, reproducibility, and scalability, making these valuable building blocks more accessible for large-scale applications.

The ultimate goal is to establish a toolbox of synthetic methods that provide predictable and high-yielding access to any desired stereoisomer of a substituted azetidine-2-carboxylic acid.

Exploration of New Reactivity Modes and Transformations

The significant ring strain of azetidines (approx. 25.4 kcal/mol) is a key feature that drives their unique reactivity, making them valuable synthetic intermediates. nih.gov While more stable than their three-membered aziridine (B145994) counterparts, the azetidine ring can be selectively opened or expanded under appropriate conditions. Future work should systematically explore the reactivity of the this compound scaffold.

Key research avenues include:

Strain-Release Ring-Opening: Investigating regioselective and stereoselective nucleophilic ring-opening reactions of the azetidinium ion derived from this compound can lead to the synthesis of complex, highly functionalized acyclic γ-amino acids. mit.edupeerscientist.com The influence of the bulky N-tert-butyl group and the C2-carboxylic acid on the regioselectivity of this process warrants detailed investigation.

Ring Expansions via Ylide Intermediates: The formation of azetidinium ylides from the reaction of the azetidine nitrogen with metallocarbenes, followed by rearrangements like the mit.edubohrium.com-Stevens or Sommelet-Hauser rearrangement, can provide rapid access to more complex heterocyclic systems, such as substituted pyrrolidines. rsc.orgnih.gov Applying this chemistry to the target compound could yield novel proline analogues with unique substitution patterns.

Cycloaddition Reactions: The azetidine ring itself, or its unsaturated counterpart azetine, can participate in cycloaddition reactions. For example, [3+2] cycloadditions with azomethine ylides derived from azetidine-2-carboxylates could be a powerful tool for constructing polycyclic alkaloid-like structures.

Functionalization of the Carboxylic Acid: Beyond the ring itself, exploring novel transformations of the C2-carboxylic acid moiety is crucial. This includes developing new peptide coupling strategies that are efficient for this sterically hindered amino acid and exploring its use as a directing group for reactions on the azetidine ring.

These explorations will transform this compound from a simple building block into a versatile synthon for accessing diverse and complex molecular architectures.

Advanced Structural and Conformational Investigations

The three-dimensional structure of the azetidine ring is a critical determinant of its biological activity and reactivity. Unlike planar aromatic rings, the four-membered azetidine ring adopts a non-planar, puckered conformation. nih.gov The degree of puckering and the preferred orientation of substituents are influenced by a complex interplay of steric and electronic factors. A comprehensive understanding of the conformational landscape of this compound is essential for its rational application in drug design.

Future research should employ a combination of advanced techniques:

High-Resolution Spectroscopy: Detailed one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy studies, including the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide crucial insights into the preferred solution-state conformation and the dynamics of ring puckering. nih.gov

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for the parent compound and its derivatives is a high-priority goal. This would provide unambiguous, solid-state structural information, including precise bond lengths, bond angles, and the ring puckering angle, which can be used to benchmark computational models. researchgate.net